molecular formula C18H25N3O9 B027211 Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate CAS No. 102516-94-9

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate

Cat. No. B027211
M. Wt: 427.4 g/mol
InChI Key: CWADDLWSLKNOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, also known as DMXB-A, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzimidazole derivatives and has been found to possess unique pharmacological properties that make it an attractive candidate for drug development.

Mechanism Of Action

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate acts as a selective agonist of alpha7 nAChRs, which are widely expressed in the central nervous system. The activation of these receptors by Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and behavioral processes.

Biochemical And Physiological Effects

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been found to enhance cognitive function, improve memory, and reduce inflammation in various animal models of neurological disorders. The compound has also been shown to have neuroprotective effects and promote neuronal survival in vitro and in vivo.

Advantages And Limitations For Lab Experiments

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has several advantages as a research tool, including its high potency and selectivity for alpha7 nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for the research and development of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. These include the optimization of the compound's pharmacokinetic properties, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's pharmacological effects and to identify potential side effects and safety concerns.

Synthesis Methods

The synthesis of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate involves the reaction of 2-(diethylamino)ethanol with 1,2-dimethoxybenzene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to exert its pharmacological effects through the activation of alpha7 nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and behavioral processes.

properties

CAS RN

102516-94-9

Product Name

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate

Molecular Formula

C18H25N3O9

Molecular Weight

427.4 g/mol

IUPAC Name

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

CWADDLWSLKNOHF-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

synonyms

BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE

Origin of Product

United States

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